3-(Di-t-butylphosphino)propylamine, 97% (10 wt% in THF)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

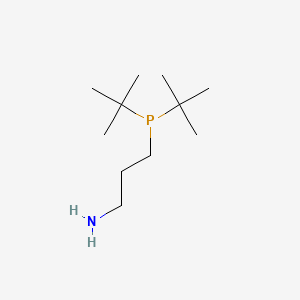

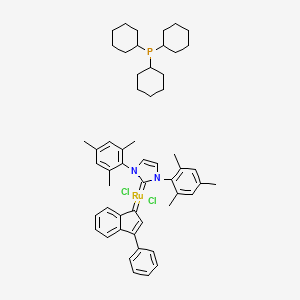

“3-(Di-t-butylphosphino)propylamine, 97% (10 wt% in THF)” is a chemical compound with the formula C11H26NP. It is a colorless to pale yellow liquid and is air sensitive . It is used in various chemical reactions, particularly as a ligand in the field of chemistry .

Physical And Chemical Properties Analysis

The compound is a colorless to pale yellow liquid . It is air sensitive . The molecular weight of the compound is 203.30 .科学的研究の応用

Catalytic Applications in Asymmetric Synthesis

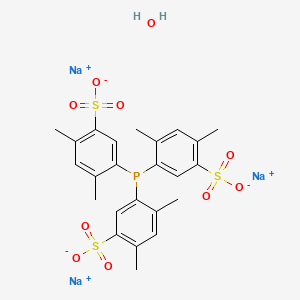

3-(Di-t-butylphosphino)propylamine, when used in catalytic systems, shows significant potential in asymmetric synthesis. For instance, it has been employed in the asymmetric amination of allylic acetates, demonstrating high enantioselectivity. The palladium-catalyzed asymmetric amination of 1,3-diphenyl-2-propenyl acetate with di-n-propylamine in THF, catalyzed by palladium complexes with P*-chiral diamidophosphites, achieved up to 90% enantiomeric excess (ee). This process highlights the efficiency of di-t-butylphosphino ligands in facilitating high stereocontrol in catalytic reactions (Lyubimov, Davankov, & Gavrilov, 2006).

Reactivity and Formation of Complexes

The reactivity of 3-(Di-t-butylphosphino)propylamine in the formation of complexes has been studied, showing its ability to engage in interactions leading to the formation of agostic complexes. For example, the reaction of 1,3-bis((di-tert-butylphosphino)methyl)benzene with the [RhCO]+ fragment in THF resulted in the formation of bis-chelated complexes, which demonstrated significant interaction between the metal center and the agostic C−H bond, indicating high acidity of the agostic proton. Such complexes are crucial in understanding the mechanistic aspects of catalysis involving C-H activation and bond formation (Vigalok et al., 1998).

Polymerization Catalysts

This compound also finds applications in polymer science, particularly in the catalysis of acylation reactions to produce aryl ketones, showcasing an atom-economic synthesis pathway. The tri-n-butylphosphine-catalyzed acylation of mixed n-alkyl phenylzincs with aromatic acyl halides in THF is an example where selective transfer of n-alkyl groups is achieved, leading to the efficient production of n-alkyl aryl ketones. This highlights the versatility and efficiency of phosphine catalysts in organic synthesis and polymer chemistry (Erdik & Pekel, 2009).

Nucleophilic Addition Reactions

Furthermore, 3-(Di-t-butylphosphino)propylamine is involved in nucleophilic addition reactions, such as the addition of TMSCCl3 to N-phosphinoyl benzaldimines in THF. This process allows the preparation of N-phosphinoyl-α-(trichloromethyl)benzylamines with high yields, demonstrating the compound's role in facilitating nucleophilic addition reactions that are pivotal in synthetic organic chemistry (Wahl et al., 2014).

Safety and Hazards

特性

IUPAC Name |

3-ditert-butylphosphanylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26NP/c1-10(2,3)13(9-7-8-12)11(4,5)6/h7-9,12H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PREMCOLELPAPBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(CCCN)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26NP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II)dichloride, 95%](/img/structure/B6338426.png)

![Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)gallium(III), 99% (99.999%-Ga) [Ga(TMHD)3]](/img/structure/B6338429.png)

(2-dicyclohexylphosphinophenyl)methane, 97%](/img/structure/B6338438.png)

![(R)-(-)-1-[(R)-2-(2'-Di-Ph-phosphino-Ph)ferrocenyl]ethyldi(bis-3,5-trifluoromethyl-Ph)phosphine; 97%](/img/structure/B6338440.png)

![(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]benzylamine; 98%](/img/structure/B6338442.png)

![(1S,2S)-N,N-Bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine, 97%](/img/structure/B6338443.png)

![(1R,2R)-2-[(4S,11bR)-3,5-Dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl]-1,2-diphenylethanamine, 97%](/img/structure/B6338450.png)